molecular formula C6H14N2O3 B1375129 2-(2-Methoxyethoxy)propanehydrazide CAS No. 1339027-06-3

2-(2-Methoxyethoxy)propanehydrazide

Cat. No. B1375129
CAS RN: 1339027-06-3
M. Wt: 162.19 g/mol
InChI Key: VRHPXNKKNAMDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methoxyethoxy)propanehydrazide” is a chemical compound with the molecular formula C6H14N2O3 . It contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 N hydrazine, and 3 aliphatic ethers .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by various sources . It has a molecular weight of 162.187 Da and a monoisotopic mass of 162.100449 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly detailed in the available resources .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to 2-(2-methoxyethoxy)propanehydrazide, has shown significant antioxidant and anticancer activities. These compounds have demonstrated higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. Such findings highlight the potential therapeutic applications of these compounds in cancer treatment (Tumosienė et al., 2020).

Corrosion Inhibition

Hydrazone derivatives, including some with structures similar to this compound, have been studied for their corrosion inhibition properties. These compounds have shown high inhibition performance in protecting mild steel against corrosion, particularly in acidic environments. The study suggests their practical application in industries where corrosion is a concern (Chaouiki et al., 2020).

Optical Nonlinearity and Limiting Studies

Propane hydrazides, which include compounds structurally related to this compound, have been analyzed for their nonlinear optical properties. These studies are essential in the development of optical devices such as optical limiters and switches. The findings contribute to the understanding of the optical behavior of these compounds, which can be used in advanced photonic applications (Naseema et al., 2012).

Synthesis of Novel Silane Compounds for Li-ion Batteries

Novel silane compounds, including derivatives of this compound, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds can dissolve various lithium salts and have shown excellent cyclability and thermal stability, indicating their potential in enhancing the performance of lithium-ion batteries (Amine et al., 2006).

Mechanism of Action

Target of Action

It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .

Mode of Action

In the context of ADCs and PROTACs, 2-(2-Methoxyethoxy)propanehydrazide acts as a linker molecule. It connects the antibody or ligand to the cytotoxic drug or ubiquitin ligase ligand, respectively . The specific interactions with its targets depend on the particular ADC or PROTAC in which it is incorporated.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the action of the ADC or PROTAC. ADCs typically target antigens on cancer cells, delivering cytotoxic drugs directly to these cells . PROTACs, on the other hand, induce the degradation of specific proteins by the ubiquitin-proteasome system .

Result of Action

The molecular and cellular effects of this compound’s action are those of the ADC or PROTAC in which it is incorporated. For ADCs, this typically involves the death of target cancer cells . For PROTACs, the result is the degradation of a specific target protein .

Action Environment

The action, efficacy, and stability of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors. These include the physiological conditions in the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells .

Safety and Hazards

The safety and hazards associated with “2-(2-Methoxyethoxy)propanehydrazide” are not clearly defined in the available resources .

Future Directions

The future directions of “2-(2-Methoxyethoxy)propanehydrazide” are not clearly defined in the available resources .

properties

IUPAC Name

2-(2-methoxyethoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c1-5(6(9)8-7)11-4-3-10-2/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPXNKKNAMDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyethoxy)propanehydrazide
Reactant of Route 2
2-(2-Methoxyethoxy)propanehydrazide
Reactant of Route 3
2-(2-Methoxyethoxy)propanehydrazide
Reactant of Route 4
2-(2-Methoxyethoxy)propanehydrazide
Reactant of Route 5
2-(2-Methoxyethoxy)propanehydrazide
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyethoxy)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.